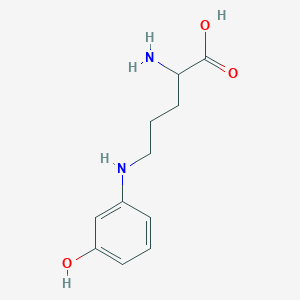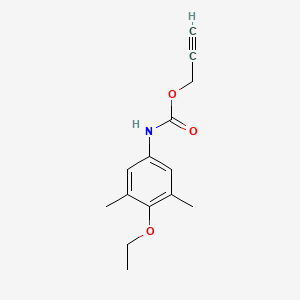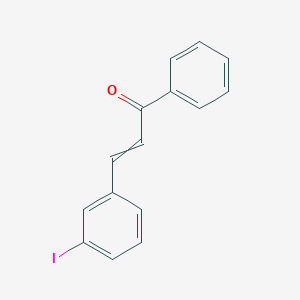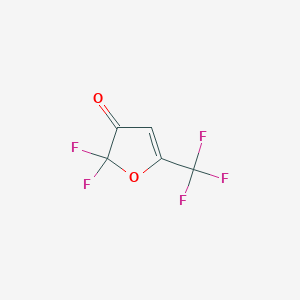
2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one is a fluorinated organic compound with a unique structure that includes both difluoro and trifluoromethyl groups attached to a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one typically involves the introduction of fluorine atoms into a furan ring. One common method is the electrophilic fluorination of a suitable furan precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere, low temperatures, and the presence of a suitable solvent like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow fluorination processes. These methods can offer better control over reaction parameters and higher yields compared to traditional batch processes.
化学反応の分析
Types of Reactions
2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced furan derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives.
科学的研究の応用
2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Its unique structure may contribute to the design of drugs with improved metabolic stability and bioavailability.
Industry: The compound can be used in the production of advanced materials with desirable properties such as increased thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
Similar Compounds
- 2,2-Difluoro-5-methylfuran-3(2H)-one
- 2,2-Difluoro-5-(trifluoromethyl)thiophene-3(2H)-one
- 2,2-Difluoro-5-(trifluoromethyl)pyrrole-3(2H)-one
Uniqueness
2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one is unique due to the combination of difluoro and trifluoromethyl groups on a furan ring. This structural feature imparts distinct electronic and steric properties, making the compound valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
84598-77-6 |
|---|---|
分子式 |
C5HF5O2 |
分子量 |
188.05 g/mol |
IUPAC名 |
2,2-difluoro-5-(trifluoromethyl)furan-3-one |
InChI |
InChI=1S/C5HF5O2/c6-4(7,8)3-1-2(11)5(9,10)12-3/h1H |
InChIキー |
YYYSMVADTVSHPZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(C1=O)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


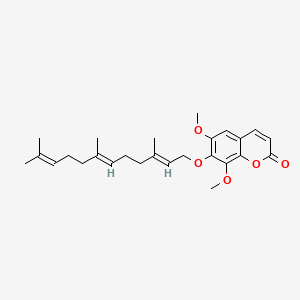
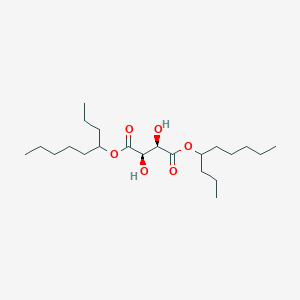

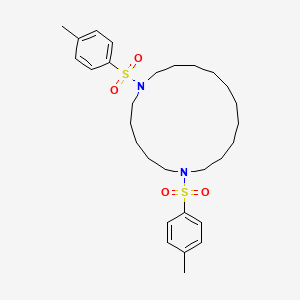
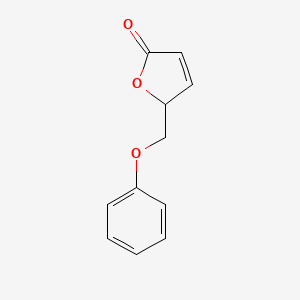
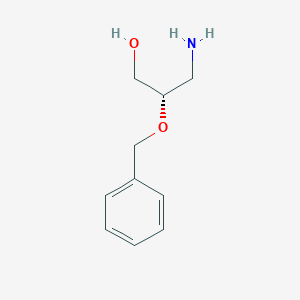
![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
![Propanedinitrile, [bis(propylthio)methylene]-](/img/structure/B14410153.png)
![1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14410156.png)


